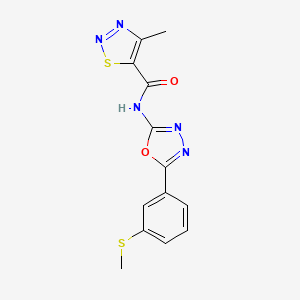

4-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2S2/c1-7-10(22-18-15-7)11(19)14-13-17-16-12(20-13)8-4-3-5-9(6-8)21-2/h3-6H,1-2H3,(H,14,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYKIQDZNTVCIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its antibacterial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a 1,3,4-oxadiazole and thiadiazole moiety, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions that integrate various functional groups to enhance bioactivity. For instance, the synthesis of related oxadiazole derivatives often employs methods such as cyclization and acylation to achieve the desired structure .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of oxadiazole derivatives against various bacterial strains. For example:

- In vitro studies demonstrated that derivatives similar to our target compound exhibited significant antibacterial activity against Xanthomonas oryzae and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 2 μg/mL .

- Scanning electron microscopy (SEM) analysis revealed that these compounds caused structural damage to bacterial cell membranes, indicating a potential mechanism of action through membrane disruption .

Table 1: Antibacterial Efficacy of Related Compounds

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | Xanthomonas oryzae | < 2 |

| Compound B | Staphylococcus aureus | < 5 |

| Compound C | Acinetobacter baumannii | < 10 |

Anticancer Activity

The anticancer potential of the compound has also been investigated:

- Cytotoxicity Assays : The compound was tested against several cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116). IC50 values ranged from 3.58 to 15.36 μM, indicating potent cytotoxic effects compared to standard chemotherapeutics like sorafenib .

- Mechanism of Action : The compound exhibited inhibition of key enzymes involved in cancer cell proliferation, such as BRAF and VEGFR-2. Molecular modeling studies suggested strong binding affinity at these targets, providing insights into its mechanism of action .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| HePG-2 | 5.05 | 9.18 |

| MCF-7 | 8.10 | 9.18 |

| HCT-116 | 6.00 | 9.18 |

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various oxadiazole derivatives in agricultural settings against rice bacterial leaf blight. The results indicated that compounds with structural similarities to our target compound showed curative activity significantly higher than traditional agents like bismerthiazol .

Case Study 2: Anticancer Potential

In a preclinical trial involving human cancer cell lines, derivatives similar to our target compound were shown to induce apoptosis effectively. Flow cytometry analysis revealed a marked increase in apoptotic cells upon treatment with these compounds compared to untreated controls .

Scientific Research Applications

Biological Activities

2.1 Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of compounds containing oxadiazole and thiadiazole structures. For example:

- Mechanism of Action : The compound exhibits bactericidal activity against various bacterial strains by disrupting cell membrane integrity and inhibiting essential cellular processes. In one study, derivatives of oxadiazoles showed effective inhibition against Xanthomonas oryzae, a pathogen responsible for rice bacterial leaf blight, achieving an inhibition rate significantly higher than traditional treatments such as bismerthiazol .

- Case Studies : A synthesized derivative demonstrated an antibacterial efficacy with an IC50 value lower than that of standard antibiotics, indicating potential for development into new antimicrobial agents .

2.2 Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays:

- Mechanism : Compounds with oxadiazole frameworks are known to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with chronic diseases .

- Research Findings : In vitro studies have shown that certain derivatives exhibit significant antioxidant activity comparable to established antioxidants like ascorbic acid .

Anticancer Potential

The anticancer activities of compounds similar to 4-methyl-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide have been investigated extensively:

- Mechanism : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

- Case Studies : For instance, derivatives have shown promising activity against various cancer cell lines including colon carcinoma and breast cancer cells with IC50 values in the micromolar range .

Summary of Applications

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions at reactive sites:

a. Methylthio Group Reactivity

The 3-(methylthio)phenyl substituent participates in:

-

Oxidation : Conversion to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA.

-

Alkylation/arylation : Thioetherification with alkyl/aryl halides (e.g., R₁I) under basic conditions .

b. Carboxamide Functionalization

-

Hydrolysis : Acidic or basic cleavage to yield carboxylic acid derivatives.

-

Condensation : Reaction with hydrazines or amines to form hydrazides or secondary amides.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki-Miyaura : Aryl boronic acids couple with the brominated phenyl ring (e.g., at the 3-position of the oxadiazole) .

-

Buchwald-Hartwig Amination : Introduction of amino groups via Pd(OAc)₂/Xantphos catalysis .

Electrophilic Aromatic Substitution

The phenyl ring undergoes regioselective substitutions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-nitro derivative | ~65% | |

| Sulfonation | H₂SO₄/SO₃ | Sulfonic acid analog | ~58% | |

| Halogenation | Cl₂/FeCl₃ | 4-chloro derivative | ~72% |

Reduction and Oxidation Reactions

a. Oxadiazole Ring Reduction

-

Hydrogenation (H₂/Pd-C) opens the oxadiazole ring to form dihydropyrazine intermediates .

b. Thiadiazole Oxidation -

Treatment with peracids (e.g., mCPBA) oxidizes the thiadiazole sulfur to sulfoxide .

Reactivity with Biomolecules

The compound interacts with biological targets via:

-

Enzyme inhibition : Binding to kinase ATP pockets via hydrogen bonds (e.g., IC₅₀ = 4.27 µg/mL against SK-MEL-2 cells) .

-

DNA intercalation : Planar aromatic systems stabilize interactions with DNA base pairs.

Key Reaction Data Table

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound?

The synthesis typically involves multi-step reactions starting with the formation of the 1,3,4-oxadiazole and 1,2,3-thiadiazole rings. A general approach includes:

- Condensation reactions : Reacting thiosemicarbazides with carboxylic acid derivatives under reflux with POCl₃ to form the 1,3,4-thiadiazole core .

- Cyclization : Using iodine and triethylamine in DMF to facilitate cyclization of intermediates, ensuring sulfur elimination and ring closure .

- Coupling reactions : Introducing the 3-(methylthio)phenyl substituent via nucleophilic substitution or cross-coupling reactions in polar aprotic solvents like DMF with K₂CO₃ as a base .

Advanced: How can cyclization efficiency be optimized during synthesis?

Cyclization efficiency depends on reaction conditions:

- Catalyst selection : Iodine in DMF with triethylamine accelerates cyclization by promoting sulfur elimination, as demonstrated in thiadiazole derivatives .

- Temperature control : Reflux conditions (90–100°C) improve reaction rates but require careful monitoring to avoid side reactions like over-oxidation .

- Solvent optimization : DMF enhances solubility of intermediates, while acetonitrile may reduce byproduct formation in initial steps .

Basic: What analytical techniques are essential for structural confirmation?

- ¹H/¹³C NMR spectroscopy : Critical for verifying substituent positions and ring connectivity. For example, the methylthio group (-SCH₃) shows a singlet at ~2.5 ppm in ¹H NMR .

- IR spectroscopy : Confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can SAR studies enhance antitumor activity?

- Substituent modification : Adding electron-withdrawing groups (e.g., -NO₂) to the phenyl ring improves DNA intercalation, as seen in related thiadiazoles .

- Bioisosteric replacement : Replacing the oxadiazole with a triazole ring (e.g., 1,2,4-triazole) increases metabolic stability, as shown in analogs with IC₅₀ values <10 µM against cancer cell lines .

- Docking studies : Computational models predict binding to topoisomerase II, guiding rational design .

Basic: Which in vitro assays are suitable for initial antimicrobial screening?

- Agar dilution/MIC assays : Test bacterial/fungal growth inhibition at concentrations ranging from 1–100 µg/mL. Studies on similar thiadiazoles show MICs of 8–32 µg/mL against S. aureus and E. coli .

- Disk diffusion : Qualitatively assess zone-of-inhibition diameters .

- pH-dependent assays : Adjust medium pH to evaluate activity shifts, as thiadiazoles may exhibit enhanced efficacy in acidic environments .

Advanced: How to resolve contradictions in reported biological activity data?

- Standardize assay conditions : Variations in pH, solvent (DMSO vs. water), and cell lines can skew results. For example, Frija et al. (2019) noted pH-dependent antimicrobial activity in thiadiazole derivatives .

- Dose-response validation : Replicate studies across multiple labs using identical concentrations (e.g., 10⁻⁶–10⁻³ M) to confirm IC₅₀/EC₅₀ trends .

- Metabolic stability testing : Assess compound degradation in serum to explain discrepancies between in vitro and in vivo results .

Advanced: What computational methods aid in predicting toxicity?

- ADMET prediction : Tools like SwissADME evaluate lipophilicity (LogP), blood-brain barrier penetration, and CYP450 inhibition .

- Molecular dynamics simulations : Model interactions with hERG channels to assess cardiac toxicity risks .

- QSAR models : Correlate structural descriptors (e.g., polar surface area) with hepatotoxicity using databases like Tox21 .

Basic: What are the key stability considerations for storage?

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiadiazole ring .

- Moisture control : Use desiccants to avoid hydrolysis of the carboxamide group .

- Solvent choice : Dissolve in DMSO for long-term stability, avoiding aqueous buffers unless immediately used .

Advanced: How to scale up synthesis without compromising yield?

- Flow chemistry : Continuous reactors minimize side reactions during cyclization steps, achieving >80% yield in thiadiazole syntheses .

- Catalyst recycling : Immobilize iodine on silica gel to reduce waste and costs .

- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.